N-Depropyl Propafenone-d5 Oxalate Salt
Overview
Description
N-Depropyl Propafenone-d5 Oxalate Salt is a labeled metabolite of Propafenone . It is used for proteomics research . The molecular formula is C18H16D5NO3.C2H2O4 and the molecular weight is 394.43 .
Molecular Structure Analysis
The molecular formula of this compound is C18H16D5NO3.C2H2O4 . This indicates that it contains 18 carbon atoms, 16 hydrogen atoms, 5 deuterium atoms (a stable isotope of hydrogen), 1 nitrogen atom, 3 oxygen atoms, 2 carbon atoms, and 4 oxygen atoms.
Physical and Chemical Properties Analysis
The molecular weight of this compound is 394.43 . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the sources retrieved.
Scientific Research Applications
Pharmacokinetic and Bioavailability Studies
N-Depropyl Propafenone (NDP), a major metabolite of Propafenone, has been a subject of pharmacokinetic and bioavailability studies. Gupta et al. (2017) developed and validated a high-performance liquid chromatography/tandem mass spectrometry method for the quantification of Propafenone and its metabolites including NDP in human plasma. This method is instrumental in pharmacokinetic, bioavailability, and bioequivalence studies, demonstrating the relevance of NDP in understanding the metabolism and distribution of Propafenone in the human body (Gupta, Chaurasia & Mishra, 2017).
Inhibition of Cardiac Myocyte Repolarizing K+ Currents
Another significant application of NDP is in the study of cardiac electrophysiology. Cahill and Gross (2004) explored how Propafenone and its metabolites, including NDP, interact with repolarizing K+ currents in rabbit ventricular myocytes. Their research revealed that all three compounds potently inhibited IKr (a rapid component of the delayed rectifier K+ current), providing insights into the anti- and proarrhythmic activities of Propafenone in vivo (Cahill & Gross, 2004).
Concentration-Dependent Stereoselectivity in Metabolism
Zhou et al. (2003) investigated the stereoselective N-depropylation metabolism of Propafenone, focusing on the concentration dependency of this process using a cell line expressing human CYP1A2. Their study highlights the complex dynamics of Propafenone metabolism, including its enantioselective aspects, which are crucial for understanding the drug's behavior at different concentrations and for the development of personalized medical treatments (Zhou, Yao, Yu & Zeng, 2003).
Analytical Techniques for Drug Monitoring
Shirayama et al. (2018) developed an HPLC method with ultraviolet detection for the simultaneous determination of serum Propafenone and its metabolites, including NDP. This method is essential for assessing the disposition of Propafenone and its metabolites in pharmacokinetic studies and for therapeutic drug monitoring, ensuring patient safety and efficacy of the treatment (Shirayama, Doki, Sekiguchi, Aonuma, Kohda & Homma, 2018).
Properties
IUPAC Name |
1-[2-(3-amino-1,1,2,3,3-pentadeuterio-2-hydroxypropoxy)phenyl]-3-phenylpropan-1-one;oxalic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3.C2H2O4/c19-12-15(20)13-22-18-9-5-4-8-16(18)17(21)11-10-14-6-2-1-3-7-14;3-1(4)2(5)6/h1-9,15,20H,10-13,19H2;(H,3,4)(H,5,6)/i12D2,13D2,15D; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMGRCTLZIBOZHC-VWJSXAESSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)C2=CC=CC=C2OCC(CN)O.C(=O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])(C([2H])([2H])OC1=CC=CC=C1C(=O)CCC2=CC=CC=C2)O)N.C(=O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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